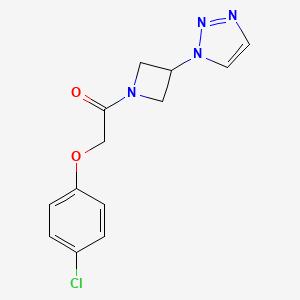

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone

Description

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound featuring a 1,2,3-triazole ring linked to an azetidine (four-membered nitrogen-containing ring) and a 4-chlorophenoxy group via an ethanone backbone. This structure combines heterocyclic and aromatic moieties, which are common in bioactive molecules.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-6-5-15-16-18/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNONIAADDOJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The triazole and azetidine intermediates are then coupled with 4-chlorophenoxyethanone under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings can interact with active sites, potentially inhibiting or modifying the activity of specific proteins. The chlorophenoxy group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Analogues

a. Azetidine vs. Azepane Derivatives

- Analogues: Compounds like 1-(Azepan-1-yl)-2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone () use a seven-membered azepane ring. This increases flexibility and may alter pharmacokinetics (e.g., solubility, bioavailability) .

b. Chlorophenoxy vs. Dichlorophenyl Substituents

- Target Compound: The 4-chlorophenoxy group enhances electron-withdrawing effects, influencing reactivity and binding to targets like cytochrome P450 enzymes.

- Analogues: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone () replaces the phenoxy group with a dichlorophenyl ring, increasing molecular weight (415.32 g/mol vs. ~300–350 g/mol for the target compound) and lipophilicity (ClogP ~3.5 vs. ~2.8) .

c. Triazole Positioning and Substitution

- Target Compound : The 1H-1,2,3-triazole is N1-substituted, a common motif in antifungal agents (e.g., triadimefon in ).

- Analogues: 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone () places the triazole at C4, reducing steric hindrance and altering hydrogen-bonding capacity (TPSA: 47.8 Ų vs. ~70–80 Ų for azetidine-containing compounds) .

Physical and Chemical Properties

Biological Activity

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound notable for its diverse biological activities. The compound features a triazole ring, an azetidine ring, and a phenoxy group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to the following mechanisms:

- Triazole Ring Interaction : The triazole moiety is known for its ability to chelate metal ions and inhibit enzymes, which can disrupt various biological pathways.

- Azetidine Ring Functionality : The azetidine structure may influence membrane permeability and cellular uptake, enhancing the compound's bioavailability.

- Phenoxy Group Role : The phenoxy group can participate in hydrophobic interactions with biological targets, further modulating activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these organisms.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it exhibited cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives including our compound found promising results against multidrug-resistant strains. The study highlighted the importance of structural modifications in enhancing bioactivity. The results indicated that the introduction of the azetidine moiety significantly improved the antimicrobial efficacy compared to other derivatives lacking this feature.

Study 2: Anticancer Evaluation

In another study assessing the anticancer properties of various triazole derivatives, it was found that the presence of both triazole and azetidine rings synergistically enhanced cytotoxicity against cancer cells. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Q & A

Q. How can researchers validate purity and stability under storage conditions?

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodology : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity assays. Compare with positive controls (e.g., cisplatin). For genotoxicity, employ comet assays or Ames tests .

Contradiction & Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Q. How to address discrepancies in reported biological target affinities?

- Methodology : Replicate assays with standardized protein batches (e.g., kinase isoforms). Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and validate via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.